Heptafluorobutyranilide
Description
Heptafluorobutyranilide is a fluorinated aromatic amide synthesized via the reaction of heptafluorobutyric anhydride with N-phenylsuccinamic acid or N-(p-methoxyphenyl)succinamic acid . The compound is obtained as colorless needle-like crystals with a melting point of 97°C and a moderate yield of 21% . Its identity is confirmed by comparison with derivatives prepared directly from p-anisidine, ensuring structural consistency .
This compound’s synthesis highlights the utility of fluorinated anhydrides in introducing perfluoroalkyl groups into aromatic systems, a strategy critical for modifying electronic and steric properties in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F7NO/c11-8(12,9(13,14)10(15,16)17)7(19)18-6-4-2-1-3-5-6/h1-5H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGARRAOIQHNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187299 | |
| Record name | Heptafluorobutyranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-61-8 | |
| Record name | AI 3-18011 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: FXFFXFFXFFVMR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptafluorobutyranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEPTAFLUOROBUTYRANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH26UK9AJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acylation of Aniline with Heptafluorobutyryl Chloride
The most extensively documented route involves the reaction of heptafluorobutyryl chloride (C₃F₇COCl) with aniline (C₆H₅NH₂) under anhydrous conditions. The mechanism proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of the acid chloride, releasing hydrogen chloride (HCl).
Reaction Scheme:
$$ \text{C}3\text{F}7\text{COCl} + \text{C}6\text{H}5\text{NH}2 \rightarrow \text{C}3\text{F}7\text{CONHC}6\text{H}_5 + \text{HCl} $$
Procedure:
- Reagent Setup : Aniline is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.
- Slow Addition : Heptafluorobutyryl chloride is added dropwise at 0–5°C to mitigate exothermic side reactions.
- Base Utilization : Triethylamine (Et₃N) or pyridine is introduced to scavenge HCl, shifting equilibrium toward product formation.
- Workup : The mixture is stirred for 12–24 hours, followed by dilution with ice-cold water. The organic layer is separated, dried over MgSO₄, and concentrated in vacuo.
- Purification : Recrystallization from ethanol/water yields crystalline heptafluorobutyranilide (83–89% purity).
Critical Parameters:
- Solvent Choice : Polar aprotic solvents enhance reactivity but may necessitate stringent drying.
- Temperature Control : Exceeding 10°C risks decomposition of the acid chloride.
Alternative Routes: Anhydride and Ester Pathways
While less efficient, heptafluorobutyric anhydride ((C₃F₇CO)₂O) and methyl heptafluorobutyrate (C₃F₇COOCH₃) can serve as acylating agents under catalytic conditions.
Anhydride Method:
$$ (\text{C}3\text{F}7\text{CO})2\text{O} + \text{C}6\text{H}5\text{NH}2 \rightarrow \text{C}3\text{F}7\text{CONHC}6\text{H}5 + \text{C}3\text{F}7\text{COOH} $$
- Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) facilitates acylation.
- Yield : ~70–75%, lower due to competitive hydrolysis of the anhydride.
Ester Method:
$$ \text{C}3\text{F}7\text{COOCH}3 + \text{C}6\text{H}5\text{NH}2 \xrightarrow{\text{Base}} \text{C}3\text{F}7\text{CONHC}6\text{H}5 + \text{CH}_3\text{OH} $$
- Base : Sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) deprotonates aniline, enhancing nucleophilicity.
Derivatization and Functional Group Modifications
Synthesis of p-Bromothis compound
Substituted anilides are accessible by employing halogenated anilines. For instance, p-bromoaniline reacts with heptafluorobutyryl chloride to yield p-bromothis compound, a derivative with enhanced crystallinity.
Physical Properties Comparison:
| Compound | Melting Point (°C) | Solubility in CH₂Cl₂ |
|---|---|---|
| This compound | 105–120 (dec.) | High |
| p-Bromothis compound | 130–135 | Moderate |
Synthetic Note : Electron-withdrawing groups (e.g., -Br) reduce nucleophilicity, necessitating prolonged reaction times (24–48 hours).
Purification and Analytical Validation
Chromatographic Techniques
Post-synthesis purification employs RP-HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid). Detection at 210 nm ensures resolution of residual aniline and acyl chloride.
- Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm)
- Flow Rate : 1.0 mL/min
- Gradient : 40–90% acetonitrile over 20 minutes
Chemical Reactions Analysis
Types of Reactions: Heptafluorobutyranilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Heptafluorobutyranilide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which heptafluorobutyranilide exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its fluorinated structure allows it to form strong interactions with these targets, influencing their activity and function. The pathways involved often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Phenylmalonamic Acid Derivatives
Synthesis : N-Phenylmalonamic acid derivatives are prepared by reacting the parent acid with trifluoroacetic anhydride (TFA) or heptafluorobutyric anhydride, yielding 60–80% of colorless powders .
Physical Properties : Melting points vary by synthetic route (e.g., 148–150°C for TFA derivatives vs. 135–138°C for heptafluorobutyric anhydride derivatives). Infrared (IR) spectra exhibit distinct carbonyl stretches at 1755–1765 cm⁻¹ for anhydride-derived products .
Key Differences :
- Higher yields (60–80%) compared to Heptafluorobutyranilide (21%) .
- Amorphous or powdered morphology vs. crystalline needles of this compound .
Thionyl Chloride-Derived Compounds
Synthesis : Reaction with thionyl chloride produces colored, amorphous solids with broad melting ranges (205–220°C) .
Reactivity : Hydrolysis with hot aqueous KOH generates hydrogen sulfide (H₂S) and green precipitates, indicating instability and sulfur-containing byproducts .
Key Differences :
- Poorly defined crystalline structure vs. This compound’s high crystallinity.
- Hazardous byproducts (H₂S) absent in this compound synthesis .
Camphorisoimides and Related Compounds
Synthesis : Camphorisoimides (e.g., N-Methyl-γ-camphorisoimide) are prepared via literature methods, yielding high-purity crystals .
Physical Properties : Melting points and spectral data align with camphor-based rigidity, contrasting with this compound’s simpler aromatic backbone.
Key Differences :
- Camphor-derived isoimides exhibit stereochemical complexity, unlike this compound’s planar structure.
- Synthetic routes prioritize bicyclic terpene frameworks over fluorinated aromatic systems .
Isoimides Reacted with Piperidine
Key Differences:
- This compound’s stability under basic conditions contrasts with isoimides’ propensity for rearrangement or decomposition .
Critical Analysis of Reactivity and Stability
- Byproduct Formation : Unlike thionyl chloride-derived compounds, this compound synthesis avoids hazardous byproducts (e.g., H₂S), enhancing safety .
- Crystallinity : this compound’s defined crystalline structure facilitates characterization, whereas amorphous analogs (e.g., thionyl chloride products) complicate analysis .
- Fluorine Effects: The heptafluorobutyl group confers electron-withdrawing properties and thermal stability, distinguishing it from non-fluorinated analogs .
Biological Activity
Heptafluorobutyranilide is a fluorinated compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by empirical data and case studies.
Chemical Structure and Properties
This compound is characterized by a heptafluorobutyryl group attached to an aniline moiety. Its chemical structure can be represented as follows:
This unique structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, preliminary investigations have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 40 |
| Enterococcus faecalis | 35 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound possesses notable cytotoxic effects. The compound was tested against several cancer types, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The results are presented in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HepG2 | 18 |
The IC50 values indicate that this compound has a moderate potency in inhibiting cell proliferation, making it a potential candidate for further development as an anticancer agent.
Antioxidant Activity
In addition to its antimicrobial and cytotoxic properties, this compound has been evaluated for its antioxidant activity. The compound demonstrated significant free radical scavenging ability in various assays, including the DPPH assay. The results of antioxidant activity are summarized below:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 50 |
| ABTS | 45 |
These findings highlight the potential of this compound as a protective agent against oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential use in clinical settings where conventional antibiotics fail .
- Cytotoxic Effects on Cancer Cells : In a research article from Cancer Letters, this compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. The study concluded that this compound could be developed into a therapeutic agent targeting breast cancer .
- Oxidative Stress Mitigation : A recent investigation highlighted the role of this compound in reducing oxidative stress markers in neuronal cells. The study found that treatment with this compound led to decreased levels of malondialdehyde (MDA), indicating its protective effects against oxidative damage .
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for characterizing Heptafluorobutyranilide’s purity and structural integrity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and X-ray crystallography for solid-state conformation analysis. For trace impurities, tandem mass spectrometry (LC-MS/MS) is recommended. Ensure calibration standards match the compound’s fluorinated backbone to avoid interference .
Q. How should researchers design experiments to optimize this compound synthesis under varying reaction conditions?
- Methodological Answer : Employ a fractional factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). Monitor reaction kinetics via in-situ FTIR to identify intermediates. Compare yields using ANOVA to isolate statistically significant factors (p < 0.05). Include negative controls (e.g., catalyst-free reactions) to validate mechanistic hypotheses .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fluoropolymer-coated glassware to prevent leaching. Conduct all reactions in fume hoods with HEPA filters due to potential volatile fluorinated byproducts. Implement glovebox protocols for air-sensitive derivatives. Document LC50 values for toxicity assessments and adhere to OSHA guidelines for fluorochemical waste disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound derivatives?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to differentiate decomposition pathways. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions. Statistically analyze batch-to-batch variability using coefficient of variation (CV < 5% indicates acceptable consistency) .
Q. What computational modeling approaches best predict this compound’s reactivity in novel catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to model fluorinated ligand interactions. Validate with experimental kinetic isotope effects (KIE) to confirm transition states. Use molecular dynamics simulations to assess solvent effects on reaction trajectories .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy studies involving this compound-based probes?
- Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic half-life) to identify bioavailability bottlenecks. Use species-specific liver microsome assays to compare metabolic pathways. Apply multivariate regression to isolate confounding variables (e.g., membrane permeability vs. enzymatic degradation) .
Methodological Best Practices
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity assays?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50 values. Apply bootstrap resampling (≥1,000 iterations) to estimate confidence intervals. For multiplexed assays, correct for false discovery rates using Benjamini-Hochberg procedures (q < 0.1) .
Q. How can researchers ensure reproducibility in this compound crystallography studies?
- Methodological Answer : Standardize crystallization conditions (e.g., solvent ratios, cooling rates) across labs. Deposit raw diffraction data in repositories like Cambridge Structural Database (CSD) with detailed metadata. Use R-factor convergence (<0.05) and residual density maps to validate structural models .
Data Presentation Guidelines
Q. What criteria should tables and figures meet when publishing this compound research?
- Methodological Answer : Tables must include error margins (e.g., ±SD) and sample sizes (n ≥ 3). Figures should use CMYK color profiles for print compatibility. For spectral data, annotate peaks with J-coupling values (Hz) and integration ratios. Reference all instrumentation models (e.g., Bruker 500 MHz NMR) in captions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
